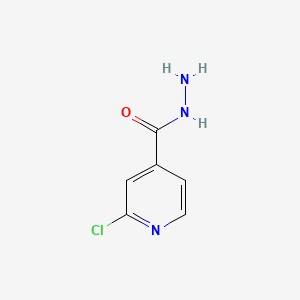

2-Chloro-isonicotinic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIIYNBBSHJOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207180 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-04-2 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58481-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-isonicotinic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-isonicotinic acid hydrazide, a halogenated derivative of the well-known antitubercular drug isoniazid, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to isoniazid suggests potential antitubercular activity, while the presence of a chlorine atom offers a site for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, potential applications, and relevant experimental protocols.

Physicochemical and Safety Data

A clear understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and application in a research setting. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identification and Properties

| Property | Value |

| CAS Number | 58481-04-2[1] |

| IUPAC Name | 2-chloropyridine-4-carbohydrazide |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Appearance | Crystalline Powder[1] |

| Melting Point | 170-175 °C[1] |

| SMILES | O=C(NN)C1=CC=NC(Cl)=C1[1] |

Note: A related compound, 2-amino-6-chloroisonicotinic acid hydrazide, has a different CAS number (28056-06-6) and molecular formula (C₆H₇ClN₄O). It is crucial to distinguish between these two compounds.[2]

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Avoid breathing dust. | |

| Storage | Incompatible Materials |

| Keep in a dark place, Sealed in dry, 2-8°C.[1] | Strong oxidizing agents. |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process, starting from 2-chloronicotinic acid. The general workflow for this synthesis is depicted below.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid-N-Oxide

This protocol is based on a general method for the chlorination of pyridine-N-oxides.

-

Reaction Setup: Suspend 70 g of nicotinic acid-N-oxide in 300 ml of phosphorus oxychloride (POCl₃) in a reaction flask equipped with a stirrer and a dropping funnel.

-

Addition of Triethylamine: Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

-

Reaction: Heat the resulting solution in a water bath at 100°C for 4 hours.

-

Work-up: After cooling, distill off the excess phosphorus oxychloride under vacuum. Carefully pour the residue into water, maintaining the temperature below 40°C.

-

Precipitation: Adjust the pH of the aqueous solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of hydrazides from carboxylic acids.

-

Acyl Chloride Formation: To a solution of 2-chloronicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

-

Hydrazinolysis: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., tetrahydrofuran). Add this solution dropwise to a stirred solution of hydrazine hydrate (an excess, typically 2-3 equivalents) in the same solvent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Its primary application lies in the development of novel antitubercular agents. It is also used in the synthesis of hydrazones, quinazolines, and Schiff bases, which are classes of compounds known to exhibit a wide range of pharmacological properties.

Mechanism of Action: A Link to Isoniazid

The proposed mechanism of action for the antitubercular activity of this compound is analogous to that of isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form of isoniazid then covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[3] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death. It is hypothesized that this compound follows a similar activation and inhibitory pathway.

References

- 1. 2-[(18)F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]

- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-isonicotinic acid hydrazide molecular weight

An In-depth Technical Guide to 2-Chloro-isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pyridine derivative with significant potential in medicinal chemistry. This document details its physicochemical properties, methods for its synthesis and analysis, and its biological mechanism of action, particularly as an antitubercular agent.

Physicochemical Properties

This compound is an analogue of the well-known antitubercular drug isoniazid (INH). The introduction of a chlorine atom at the 2-position of the pyridine ring modifies its electronic and steric properties, influencing its biological activity and potential applications.

| Property | Value |

| IUPAC Name | 2-chloropyridine-4-carbohydrazide |

| CAS Number | 58481-04-2 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)Cl |

| InChI Key | MZIIYNBBSHJOLD-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established chemical routes, starting from its corresponding carboxylic acid or ester.

Experimental Protocols

1. Synthesis from 2-Chloro-isonicotinic Acid

This protocol describes a direct condensation reaction to form the hydrazide.

-

Materials: 2-chloro-isonicotinic acid, hydrazine hydrate, suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-chloro-isonicotinic acid in an excess of a suitable solvent like ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution, typically in a slight molar excess.

-

Reflux the reaction mixture for several hours under controlled heating. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold solvent to remove impurities, and dry under vacuum.

-

2. Synthesis from Methyl 2-chloro-isonicotinate

This method involves the hydrazinolysis of an ester derivative.[1]

-

Materials: Methyl 2-chloro-isonicotinate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve methyl 2-chloro-isonicotinate in ethanol.

-

Add hydrazine hydrate to the solution and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

3. Characterization Protocol: Titrimetric Assay

This protocol, adapted from the assay for isoniazid, can be used to determine the purity of the synthesized compound.[2]

-

Materials: this compound sample, hydrochloric acid, potassium bromide, 0.0167 M potassium bromate solution, methyl red indicator.

-

Procedure:

-

Accurately weigh a sample of the compound (approximately 0.25 g) and dissolve it in water in a 100 mL volumetric flask.

-

Pipette 20 mL of this solution into a titration flask.

-

Add 100 mL of water, 20 mL of concentrated hydrochloric acid, and 0.2 g of potassium bromide.

-

Add a few drops of methyl red indicator.

-

Titrate the solution with 0.0167 M potassium bromate, shaking continuously, until the red color of the indicator disappears. This marks the endpoint.

-

The purity can be calculated based on the stoichiometry of the reaction between the hydrazide and the liberated bromine.

-

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potential as an antitubercular agent, acting similarly to isoniazid.[1] Isoniazid itself is a prodrug that requires activation within the mycobacterium to exert its effect.[3][4]

The proposed mechanism involves several key steps:

-

Activation: The hydrazide is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4]

-

Target Inhibition: The activated form of the drug covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[5][6]

-

Mycolic Acid Inhibition: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing mycolic acids.[1][3]

-

Cell Wall Disruption: Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. Inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[1][3]

This mechanism explains the high specificity of isoniazid and its derivatives against Mycobacterium tuberculosis.[7]

Proposed Antitubercular Signaling Pathway

References

- 1. Buy this compound | 58481-04-2 [smolecule.com]

- 2. jru.edu.in [jru.edu.in]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoniazid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Official Nomenclature: 2-Chloro-isonicotinic acid hydrazide

The compound commonly known as 2-Chloro-isonicotinic acid hydrazide is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-chloropyridine-4-carbohydrazide .[1][2] This systematic name precisely describes the molecular structure of the compound for researchers, scientists, and professionals in drug development.

This chemical is an analog of isonicotinic acid hydrazide, distinguished by a chlorine atom at the second position of the isonicotinic acid group.[1] Its structure is further defined by a hydrazide functional group, which is a key component in its chemical reactivity and biological activities.[1]

Key Identifiers for 2-chloropyridine-4-carbohydrazide:

For unambiguous identification in research and documentation, the following identifiers are associated with this compound:

| Identifier | Value |

| IUPAC Name | 2-chloropyridine-4-carbohydrazide |

| CAS Number | 58481-04-2 |

| Molecular Formula | C6H6ClN3O |

| Molecular Weight | 171.58 g/mol |

A summary of key identifiers for 2-chloropyridine-4-carbohydrazide.

The structural arrangement of 2-chloropyridine-4-carbohydrazide is foundational to its application in various scientific fields. It serves as a precursor in the synthesis of other organic molecules and has been investigated for its potential as a plant immune inducer.[1]

Below is a logical diagram illustrating the relationship between the common name and its IUPAC designation, which is crucial for precise scientific communication.

References

An In-depth Technical Guide to 2-Chloro-isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2-Chloro-isonicotinic acid hydrazide. It includes detailed experimental protocols, quantitative data summaries, and visualizations of its proposed mechanism of action, designed to support research and development in medicinal chemistry and drug discovery.

Core Properties

This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line antitubercular drug.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring modifies its physicochemical and biological properties.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 58481-04-2 | [1] |

| Appearance | Crystalline Powder | Commercial Supplier Data |

| Melting Point | 170-175 °C | Commercial Supplier Data |

| Solubility | Moderately soluble in water and organic solvents. | [2] (analog) |

| pKa | Data not available | - |

| LogP | Data not available | - |

Spectral and Analytical Data

Detailed spectral data for this compound is not widely published. Data for the precursor, 2-chloroisonicotinic acid, and related hydrazides are available and can be used as a reference for characterization.

Expected Spectral Characteristics:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring and the hydrazide group.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the carbonyl group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

The primary route for the synthesis of this compound is through the reaction of a 2-chloroisonicotinic acid derivative (such as the acid chloride or an ester) with hydrazine hydrate.[1]

Synthesis of 2-Chloroisonicotinic Acid (Precursor)

A common method for the preparation of 2-chloroisonicotinic acid involves the chlorination of a suitable precursor followed by selective dechlorination.[3]

-

Chlorination: Citrazinic acid is reacted with a chlorinating agent such as triphosgene in the presence of a catalyst like tetramethylammonium chloride at elevated temperatures (120-145 °C) for 10-12 hours to yield 2,6-dichloro-isonicotinic acid.[3]

-

Directed Dechlorination: The resulting 2,6-dichloro-isonicotinic acid undergoes a directed dechlorination reaction with hydrazine hydrate at 45-65 °C.[3]

-

Work-up: Excess hydrazine hydrate is removed, and the residue is dissolved in water. The solution is heated to 95-100 °C, and an aqueous solution of copper sulfate is slowly added. The pH is then adjusted to 9-12 with a base (e.g., NaOH).[3]

-

Isolation: After filtration and cooling, the solution is acidified to precipitate 2-chloroisonicotinic acid.[3]

Synthesis of this compound

The following is a generalized protocol based on common methods for hydrazide synthesis.

-

Esterification (Optional): 2-Chloroisonicotinic acid can be converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

-

Hydrazinolysis: The 2-chloroisonicotinic acid ester (1 equivalent) is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 4-6 hours.[4]

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[4]

Caption: Synthesis workflow of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potential as an antitubercular agent.[1]

Antitubercular Activity

Quantitative structure-activity relationship (QSAR) studies on a series of 2-substituted isonicotinic acid hydrazides have been conducted. The antitubercular activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

| Compound | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |

| Isoniazid | H | 0.05 |

| This compound | Cl | 0.2 |

| 2-Methyl-isonicotinic acid hydrazide | CH₃ | 0.4 |

| 2-Ethyl-isonicotinic acid hydrazide | C₂H₅ | 1.6 |

| Data from Seydel et al., 1976 |

-

Preparation of Drug Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium (e.g., Middlebrook 7H9 broth) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis H37Rv is prepared to a specific turbidity, corresponding to a known bacterial density.

-

Incubation: The drug dilutions are inoculated with the bacterial suspension and incubated at 37 °C for a defined period (typically 7-14 days).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Proposed Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of isoniazid.[5] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6]

The activation process involves the oxidation of the hydrazide moiety, leading to the formation of a reactive isonicotinoyl radical. This radical then covalently attaches to NAD⁺ to form an isonicotinoyl-NAD adduct.[5] This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[5] The inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death. The reactivity of the pyridine nitrogen atom is considered essential for this biological activity.[5]

Caption: Proposed activation and inhibitory pathway of this compound.

Other Applications

Besides its potential as an antitubercular agent, this compound serves as a versatile intermediate in organic synthesis for the creation of various heterocyclic compounds, including hydrazones, quinazolines, and Schiff bases.[7] It has also been utilized as an organocatalyst in multi-component reactions for the synthesis of pyranopyrazoles.[1]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly in the context of developing new antitubercular agents. Its mechanism of action, analogous to isoniazid, provides a solid foundation for further investigation and derivatization to improve efficacy and overcome drug resistance. This guide provides essential technical information to aid researchers in their exploration of this promising molecule.

References

- 1. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 4. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 5. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 58481-04-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-isonicotinic acid hydrazide, a compound of interest in medicinal chemistry, particularly in the development of novel antitubercular agents. This document details the core synthesis pathway, provides experimentally derived data, and outlines detailed protocols for the key transformations.

Introduction

This compound is a derivative of isoniazid, a first-line medication for the treatment of tuberculosis.[1] Its structural modifications are of interest to researchers aiming to overcome drug resistance and improve the therapeutic index of existing treatments. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve satisfactory yields and purity. This guide will focus on a robust and well-documented synthetic route.

Core Synthesis Pathway

The most common and scalable synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-chloro-isonicotinic acid, from citrazinic acid. The second stage is the conversion of this intermediate to the final hydrazide product.

Stage 1: Synthesis of 2-Chloro-isonicotinic Acid

The synthesis of 2-chloro-isonicotinic acid begins with the chlorination of citrazinic acid to form 2,6-dichloro-isonicotinic acid, followed by a selective dechlorination at the 6-position.[2]

Caption: Synthesis of 2-Chloro-isonicotinic Acid.

Stage 2: Synthesis of this compound

Once 2-chloro-isonicotinic acid is obtained, it can be converted to the corresponding hydrazide. There are three primary methods to achieve this transformation:

-

Direct Reaction with Hydrazine: The carboxylic acid can be directly reacted with hydrazine hydrate.[1]

-

Via an Ester Intermediate: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), which is then reacted with hydrazine.[1]

-

Via an Acyl Chloride Intermediate: The carboxylic acid is converted to the more reactive acyl chloride, which is then treated with hydrazine.[1] This route is often high-yielding.

Caption: Routes to this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 2-chloro-isonicotinic acid and its subsequent conversion to the hydrazide.

Table 1: Synthesis of 2-Chloro-isonicotinic Acid Intermediates [2]

| Step | Starting Material | Product | Reagents | Yield | Melting Point (°C) |

| Chlorination | Citrazinic Acid | 2,6-Dichloro-isonicotinic Acid | Triphosgene, (CH₃)₄NCl | 90.6% | 209.1 - 210.7 |

| Selective Dechlorination | 2,6-Dichloro-isonicotinic Acid | 2-Chloro-isonicotinic Acid | 80% Hydrazine Hydrate, CuSO₄, NaOH, HCl | 51.8% | 231.8 - 233.3 |

Table 2: Conversion of 2-Chloro-isonicotinic Acid to Hydrazide

| Method | Starting Material | Product | Key Reagents | Yield |

| Via Acyl Chloride | 2-Chloro-isonicotinoyl Chloride | This compound | Hydrazine Hydrate | 85%[1] |

Experimental Protocols

Synthesis of 2,6-Dichloro-isonicotinic Acid[2]

-

To a 1L four-neck boiling flask, add citrazinic acid (77.6g, 0.5mol), tetramethylammonium chloride ((CH₃)₄NCl) (57.5g, 0.525mol), and triphosgene (137mL, 1.5mol) successively.

-

Stir the mixture and heat in an oil bath at 130°C for 12 hours.

-

After cooling to room temperature, slowly add the reaction solution to approximately 1kg of ice with stirring.

-

Stir for 2 hours and then filter the mixture.

-

Adjust the pH of the filtrate to slightly acidic with NaHCO₃ to precipitate unreacted citrazinic acid, which is recovered by filtration.

-

The solid obtained from the initial filtration is dissolved in ethyl acetate, and any insoluble materials are removed by filtration.

-

The ethyl acetate is removed under vacuum to yield 78.3g of 2,6-dichloro-isonicotinic acid as a light yellow solid (Yield: 90.6%).

Synthesis of 2-Chloro-isonicotinic Acid[2]

-

In a 2L four-neck boiling flask, add 2,6-dichloro-isonicotinic acid (38.4g, 0.2mol) and 80 wt% hydrazine hydrate (240g, 3.8mol).

-

Stir the mixture and heat in a water bath to 45°C for 3 hours.

-

Remove the excess hydrazine hydrate under vacuum.

-

Dissolve the resulting brown solid in a small amount of water.

-

Heat the solution to boiling and add 640mL of 10 wt% CuSO₄ solution dropwise.

-

Continue boiling for 15 minutes.

-

Make the solution strongly basic with NaOH solution and boil for another 15 minutes.

-

Filter the hot solution.

-

Cool the filtrate and acidify with HCl to precipitate the product.

-

Filter the solid to obtain 16.3g of 2-chloroisonicotinic acid as a white solid (Yield: 51.8%).

Synthesis of this compound (General Procedure via Acyl Chloride)

-

Formation of the Acyl Chloride: To a solution of 2-chloro-isonicotinic acid in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature. The reaction is typically stirred for a few hours until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 2-chloro-isonicotinoyl chloride.

-

Hydrazinolysis: The crude acyl chloride is dissolved in a suitable solvent (e.g., THF or dichloromethane) and cooled to 0°C. A solution of hydrazine hydrate in the same solvent is added dropwise with vigorous stirring. The reaction mixture is typically stirred at 0°C for a few hours.[1] The resulting precipitate is collected by filtration, washed with cold solvent, and dried to afford this compound.

Mechanism of Action

The biological activity of this compound as an antitubercular agent is believed to be analogous to that of isoniazid.[1][3] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then likely inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Caption: Proposed Mechanism of Action.

Conclusion

The synthesis of this compound is a well-defined process that can be achieved with good yields through the described multi-step pathway. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related compounds. The potential antitubercular activity of this molecule warrants further investigation and optimization of its synthesis for potential therapeutic applications.

References

An In-depth Technical Guide to 2-Chloropyridine-4-Carbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-chloropyridine-4-carbohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identifiers

2-Chloropyridine-4-carbohydrazide, also known as 2-chloroisoniazide, is a heterocyclic compound incorporating a pyridine ring substituted with a chlorine atom and a carbohydrazide group.[1] This structure is a derivative of isoniazid, a well-known antitubercular drug. The presence of the chloro group at the 2-position of the pyridine ring is expected to influence its electronic properties and biological activity.

| Identifier | Value |

| CAS Number | 58481-04-2[1] |

| IUPAC Name | 2-chloropyridine-4-carbohydrazide[1] |

| Synonym | 2-chloroisoniazide[1] |

| Molecular Formula | C6H6ClN3O[1] |

| Molecular Weight | 171.59 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)Cl |

Synthesis of 2-Chloropyridine-4-Carbohydrazide

While specific, detailed experimental protocols for the synthesis of 2-chloropyridine-4-carbohydrazide are not extensively reported in the available literature, the primary synthetic strategies involve the formation of the hydrazide from a corresponding carboxylic acid derivative. The following workflow illustrates the generalized synthetic routes.

Caption: Generalized synthetic pathways to 2-chloropyridine-4-carbohydrazide.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis of 2-chloropyridine-4-carbohydrazide based on common organic chemistry transformations. Specific reaction conditions such as temperature, reaction time, and purification methods would require optimization.

Route A: From 2-Chloroisonicotinic Acid

This is a direct method involving the reaction of 2-chloroisonicotinic acid with hydrazine hydrate.

-

Step 1: Reaction Setup. 2-chloroisonicotinic acid is dissolved in a suitable solvent (e.g., ethanol).

-

Step 2: Addition of Hydrazine. Hydrazine hydrate is added to the solution, often in excess.

-

Step 3: Reaction. The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation. The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Route B: From Ethyl 2-chloroisonicotinate (Hydrazinolysis)

This method involves the reaction of the ethyl ester of 2-chloroisonicotinic acid with hydrazine hydrate.

-

Step 1: Reaction Setup. Ethyl 2-chloroisonicotinate is dissolved in a solvent such as ethanol.

-

Step 2: Addition of Hydrazine. Hydrazine hydrate is added to the solution.

-

Step 3: Reaction. The mixture is refluxed for a period of time, typically several hours, to facilitate the hydrazinolysis of the ester.

-

Step 4: Work-up and Isolation. The excess solvent and hydrazine are removed under reduced pressure. The resulting solid is then collected.

-

Step 5: Purification. Recrystallization from an appropriate solvent yields the purified 2-chloropyridine-4-carbohydrazide.

Route C: Via 2-Chloroisonicotinoyl Chloride

This two-step method proceeds through the formation of an acyl chloride intermediate.

-

Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride. 2-chloroisonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess chlorinating agent and solvent are removed under vacuum to yield the crude acyl chloride.

-

Step 2: Reaction with Hydrazine. The freshly prepared 2-chloroisonicotinoyl chloride is dissolved in an inert solvent and cooled in an ice bath. A solution of hydrazine hydrate is then added dropwise.

-

Step 3: Isolation and Purification. After the addition is complete, the reaction mixture is stirred for a period, and the resulting precipitate (2-chloropyridine-4-carbohydrazide) is collected by filtration, washed, and dried. Recrystallization can be performed for further purification.

Spectroscopic Data

Table 1: 1H NMR Data for 2-Chloropyridine (Precursor)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.39 | d | 4.8 | H6 |

| 7.64 | t | 7.7 | H4 |

| 7.32 | d | 7.5 | H5 |

| 7.23 | t | 6.2 | H3 |

| Solvent: CDCl₃ |

Table 2: Infrared (IR) Spectroscopy Data for 2-Chloropyridine (Precursor)

| Wavenumber (cm-1) | Assignment |

| 3060-3010 | C-H stretching (aromatic) |

| 1580, 1570, 1460, 1420 | C=C and C=N stretching (pyridine ring) |

| 1150, 1110 | C-H in-plane bending |

| 780, 740 | C-H out-of-plane bending |

| ~1050 | C-Cl stretching |

Table 3: Mass Spectrometry Data for 2-Chloropyridine (Precursor)

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 115 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 78 | [M-Cl]⁺ (Loss of chlorine) |

Crystal Structure

A definitive crystal structure of 2-chloropyridine-4-carbohydrazide has not been reported in the Cambridge Structural Database or other readily accessible crystallographic databases. Elucidation of its solid-state conformation and intermolecular interactions would require single-crystal X-ray diffraction analysis.

Biological Activity and Potential Applications (Inferred)

Direct experimental data on the biological activity of 2-chloropyridine-4-carbohydrazide is limited. However, based on the extensive research on related pyridine-4-carbohydrazide derivatives, several potential applications can be inferred. The core scaffold is present in isoniazid, a primary drug for tuberculosis, which acts by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis. Derivatives of pyridine-4-carbohydrazide have been explored for a range of therapeutic areas.

-

Antimicrobial Activity: Many carbohydrazide derivatives have demonstrated broad-spectrum antimicrobial properties. The pyridine-4-carbohydrazide moiety is a known pharmacophore for antitubercular activity. It is plausible that 2-chloropyridine-4-carbohydrazide could exhibit activity against various bacterial and fungal strains.

-

Anticonvulsant Activity: Several studies have reported the synthesis and evaluation of N'-substituted pyridine-4-carbohydrazides as potential anticonvulsant agents.[2] The mechanism is often hypothesized to involve interaction with specific ion channels or receptors in the central nervous system.

-

Enzyme Inhibition: The hydrazide functional group can act as a chelating agent for metal ions in enzyme active sites or can form covalent bonds with enzyme cofactors, leading to inhibition. This is a common mechanism for many hydrazide-containing drugs.

Caption: A potential mechanism of action for 2-chloropyridine-4-carbohydrazide.

Conclusion

2-Chloropyridine-4-carbohydrazide is a molecule of interest in medicinal chemistry due to its structural similarity to known bioactive compounds. While general synthetic routes are established, there is a notable lack of publicly available, detailed experimental data, including comprehensive spectroscopic and crystallographic characterization. The biological activity of this specific compound remains largely unexplored, although inferences from related structures suggest potential as an antimicrobial or anticonvulsant agent. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of 2-chloropyridine-4-carbohydrazide.

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-isonicotinic acid hydrazide, a halogenated derivative of the frontline antituberculosis drug isoniazid, has emerged as a compound of interest in the continued search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its potential as an antitubercular agent. The document details its proposed mechanism of action, rooted in the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1] This guide also presents available quantitative data on its activity, outlines detailed experimental protocols for its synthesis and biological evaluation, and explores potential cellular signaling pathways that may be influenced by this compound.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective therapeutic agents to combat drug-resistant strains. Isonicotinic acid hydrazide (isoniazid) has been a cornerstone of TB treatment for decades.[2][3] Its mechanism of action involves the inhibition of the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4][5][6] The structural modification of isoniazid has been a key strategy in the development of new antitubercular drugs with potentially improved efficacy and pharmacokinetic properties. This compound, as an analog of isoniazid, is a subject of investigation for its potential to overcome resistance mechanisms and exhibit potent antimycobacterial activity.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary mechanism of action of this compound is believed to mirror that of its parent compound, isoniazid, by targeting the biosynthesis of mycolic acids.[1] This process is crucial for the integrity and survival of Mycobacterium tuberculosis.

The proposed pathway involves a series of steps:

-

Prodrug Activation: Similar to isoniazid, this compound is likely a prodrug that requires activation within the mycobacterial cell. This activation is typically catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[7]

-

Formation of an Active Adduct: Once activated, the resulting reactive species is thought to form an adduct with NAD+.

-

Inhibition of InhA: This activated adduct then targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of the very long-chain fatty acids that are precursors to mycolic acids.[4][8]

-

Disruption of Cell Wall Synthesis: The inhibition of InhA effectively halts the production of mycolic acids, leading to a compromised cell wall. This disruption of the protective outer layer ultimately results in bacterial cell death.

Quantitative Biological Activity Data

While extensive quantitative data for this compound is not widely available in the public domain, studies on related isonicotinoyl hydrazone derivatives provide valuable insights into the potential potency of this class of compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antitubercular activity.

Table 1: Antitubercular Activity of Selected Isonicotinoyl Hydrazone Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Drug | Derivative Type | MIC (µg/mL) | Reference |

| Isoniazid | Parent Drug | 0.05 - 0.2 | [2][3] |

| Heteroaromatic-isonicotinohydrazide (3a-f, 4a-b) | Hydrazone Derivative | 0.60 - 3.12 | [9] |

| 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone (5a-f, 6a-b) | Hydrazone Derivative | 1.25 - 3.12 | [9] |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine carboxamide | Hydrazinecarboxamide Derivative | 4 µM | [2] |

Note: The MIC values for the derivatives are presented to illustrate the range of activities observed in similar compounds and are not the specific values for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloroisonicotinic acid.

Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride

A general procedure for the synthesis of acyl chlorides from carboxylic acids involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).

-

Materials: 2-chloroisonicotinic acid, thionyl chloride, dry dichloromethane (DCM).

-

Procedure:

-

Suspend 2-chloroisonicotinic acid (1 equivalent) in dry DCM.

-

Add thionyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

After completion, distill off the excess thionyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

-

Step 2: Synthesis of this compound

The acyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

-

Materials: 2-chloroisonicotinoyl chloride, hydrazine hydrate, dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 2-chloroisonicotinoyl chloride in DCM.

-

Add this solution dropwise to a stirred solution of hydrazine hydrate (1 equivalent) in DCM at 0 °C.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent such as ethanol to obtain pure this compound.[10]

-

References

- 1. Buy this compound | 58481-04-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. chempublishers.com [chempublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-isonicotinic Acid Hydrazide: A Promising Isonicotinic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-isonicotinic acid hydrazide, a halogenated derivative of the well-known antitubercular agent isonicotinic acid hydrazide (isoniazid), is a compound of significant interest in medicinal chemistry and drug development. Its structural modifications offer a pathway to potentially overcome drug resistance and enhance therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and biological activities, with a focus on its role as a precursor for novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways are presented to facilitate further research and development in this area.

Introduction

Isonicotinic acid hydrazide (isoniazid) has been a cornerstone in the treatment of tuberculosis for decades. However, the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective therapeutic agents. Chemical modification of the isoniazid scaffold is a promising strategy to create novel derivatives with improved activity and altered resistance profiles. This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including hydrazones, quinazolines, and Schiff bases.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.[1] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to explore its potential in drug discovery.

Chemical Properties and Data

This section summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Alternate Names | 2-Chloropyridine-4-carbohydrazide, 4-Pyridinecarboxylic acid, 2-chloro-, hydrazide | [3] |

| CAS Number | 58481-04-2 | [2][3] |

| Molecular Formula | C₆H₆ClN₃O | [3] |

| Molecular Weight | 171.58 g/mol | [3] |

| Appearance | Crystalline Powder | [2] |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥95% | [4] |

| SMILES | O=C(NN)C1=CC=NC(Cl)=C1 | [2] |

| InChIKey | MZIIYNBBSHJOLD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a 2-chloro-isonicotinic acid derivative with hydrazine hydrate.[5]

Synthesis from 2-Chloroisonicotinoyl Chloride (Experimental Protocol)

One of the most direct methods involves the nucleophilic acyl substitution of 2-chloroisonicotinoyl chloride with hydrazine hydrate. This method is reported to achieve high yields.[5]

Reagents and Materials:

-

2-Chloroisonicotinoyl chloride

-

Hydrazine hydrate

-

Anhydrous dichloromethane

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroisonicotinoyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate to the cooled solution while stirring vigorously. The reaction is typically maintained at 0 °C for approximately 3 hours.[5]

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.

Expected Yield: Approximately 85%.[5]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include:

-

From 2-Chloro-isonicotinic Acid: Direct reaction of 2-chloro-isonicotinic acid with hydrazine hydrate under controlled conditions.[5]

-

From Esters of 2-Chloro-isonicotinic Acid: Reaction of an appropriate ester derivative of 2-chloro-isonicotinic acid with hydrazine.[5]

Biological Activity and Mechanism of Action

The biological activity of this compound and its derivatives is primarily centered on their potential as antitubercular agents. The mechanism of action is believed to be similar to that of isoniazid, which involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Antitubercular Activity

Table of Antitubercular Activities of Isonicotinic Acid Hydrazide Derivatives:

| Derivative Type | Target Strain | MIC Range (µg/mL) | Reference |

| N'-(E)-heteroaromatic-isonicotino-hydrazides | M. tuberculosis H37Rv | 0.60 - 3.12 | [6][7] |

| 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazones | M. tuberculosis H37Rv | 1.25 - 3.12 | [6] |

| Pyrazole-pyridine-4-carbohydrazides | M. tuberculosis H37Rv | 0.125 - 16 | [9] |

| Quinolone-isonicotinic acid hydrazide hybrid (UH-NIP-16) | M. tuberculosis H37Rv | 1.86 ± 0.21 µM (MIC₅₀) | [8] |

Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately cell death. It is hypothesized that this compound follows a similar mechanism of action.

Utility as a Chemical Intermediate: Synthesis of Hydrazone Derivatives

This compound is a valuable starting material for the synthesis of various hydrazone derivatives. Hydrazones are a class of organic compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The general synthesis of hydrazones from this compound involves the condensation reaction with an appropriate aldehyde or ketone.[10]

General Experimental Protocol for Hydrazone Synthesis

Reagents and Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Conclusion

This compound is a versatile and valuable derivative of isonicotinic acid with significant potential in the development of new therapeutic agents, particularly against tuberculosis. Its synthesis is straightforward, and it serves as a key building block for a diverse range of bioactive compounds. The information and protocols provided in this technical guide are intended to support and stimulate further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives, with the ultimate goal of addressing the pressing need for new and effective treatments for infectious diseases.

References

- 1. chempublishers.com [chempublishers.com]

- 2. synsmart.in [synsmart.in]

- 3. Synthonix, Inc > 58481-04-2 | this compound [synthonix.com]

- 4. 58481-04-2 Cas No. | 2-Chloroisonicotinohydrazide | Apollo [store.apolloscientific.co.uk]

- 5. Buy this compound | 58481-04-2 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Antitubercular Potential of 2-Chloro-isonicotinic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone of first-line anti-TB therapy for decades. Its mechanism of action primarily involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The exploration of various INH derivatives aims to enhance efficacy, overcome resistance, and improve the pharmacokinetic profile. This technical guide focuses on the antitubercular potential of a specific analogue, 2-Chloro-isonicotinic acid hydrazide. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential based on the established knowledge of related compounds, including its proposed synthesis, expected biological activity, and the experimental protocols for its evaluation.

Synthesis and Characterization

The synthesis of this compound can be logically proposed in a two-step process starting from 2-chloroisonicotinic acid. The precursor, 2-chloroisonicotinic acid, can be synthesized from citrazinic acid.

A patented method outlines the preparation of 2-chloroisonicotinic acid from 2,6-dichloro-isonicotinic acid through a directed dechlorination reaction using hydrazine hydrate as the dechlorinating agent[1]. The initial 2,6-dichloro-isonicotinic acid is prepared via a chlorination reaction of citrazinic acid[1].

The subsequent conversion of 2-chloroisonicotinic acid to its corresponding hydrazide is a standard chemical transformation. The most common method involves the reaction of the carboxylic acid with hydrazine hydrate, often in the presence of a coupling agent or after conversion to a more reactive species like an ester or acyl chloride.

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Antitubercular Activity: A Comparative Outlook

The table below summarizes the antitubercular activity of various halogenated isonicotinic acid hydrazide derivatives to provide a comparative context.

| Compound | Modification | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid (INH) | Parent Compound | ~0.05 - 0.2 | [2][3] |

| 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide | Trichlorophenyl substitution on hydrazide | 4 µM | [3][4] |

| N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Chloro-substituted isatin moiety | 12.50 | [2] |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Bromo-substituted isatin moiety | 6.25 | [2] |

Mechanism of Action

The proposed mechanism of action for this compound is expected to be similar to that of its parent compound, isoniazid. INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately bacterial cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

-

Esterification of 2-Chloroisonicotinic Acid: To a solution of 2-chloroisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl 2-chloroisonicotinate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the methyl 2-chloroisonicotinate in ethanol. Add an excess of hydrazine hydrate to the solution. Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mycobacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Drug Dilution: Prepare serial dilutions of the test compound (this compound) in a 96-well microplate.

-

Inoculation: Add the mycobacterial suspension to each well containing the drug dilutions. Include a drug-free control and a positive control (e.g., isoniazid).

-

Incubation: Incubate the microplate at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Reading: Determine the MIC, which is the lowest drug concentration that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).

Cytotoxicity Assay: MTT Assay

-

Cell Culture: Culture a suitable mammalian cell line (e.g., Vero cells or HepG2) in a 96-well plate until a confluent monolayer is formed.

-

Drug Exposure: Expose the cells to serial dilutions of the test compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a rationally designed analogue of the potent antitubercular drug isoniazid. While direct experimental evidence of its efficacy is currently limited, the well-understood structure-activity relationships of isonicotinic acid hydrazides suggest that it holds promise as a potential antitubercular agent. The chloro-substitution at the 2-position of the pyridine ring is expected to modulate its electronic and lipophilic properties, which could influence its interaction with the target enzyme and its transport across the mycobacterial cell wall. The proposed synthesis is feasible through established chemical methodologies. Further investigation, following the detailed experimental protocols outlined in this guide, is warranted to fully elucidate the antitubercular potential, cytotoxicity, and precise mechanism of action of this compound. Such studies will be crucial in determining its potential role in the future landscape of tuberculosis therapy.

References

2-Chloro-isonicotinic Acid Hydrazide: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Synthesis, Properties, and Applications as a Versatile Chemical Intermediate in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-isonicotinic acid hydrazide is a pivotal chemical intermediate, playing a crucial role in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its structural features, particularly the reactive hydrazide moiety and the chlorinated pyridine ring, make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a special focus on its utility in the generation of antitubercular agents and other bioactive molecules. Detailed experimental protocols, tabulated quantitative data, and visual representations of relevant pathways and workflows are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as 2-chloropyridine-4-carbohydrazide, is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The introduction of a chlorine atom at the 2-position of the pyridine ring modifies the electronic properties of the molecule, offering a valuable scaffold for further chemical transformations. This modification can lead to derivatives with altered biological activities, improved pharmacokinetic profiles, or the ability to overcome drug resistance.

This guide will delve into the fundamental aspects of this compound, providing researchers with the necessary information to effectively utilize this compound in their synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-chloropyridine-4-carbohydrazide | [1] |

| CAS Number | 58481-04-2 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Crystalline Powder | [2] |

| Melting Point | 170-175 °C | [2] |

| SMILES | C1=CN=C(C=C1C(=O)NN)Cl | [1] |

| InChI | InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of an activated derivative of 2-chloro-isonicotinic acid with hydrazine hydrate.

General Synthesis Scheme

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 2-Chloroisonicotinoyl Chloride

This protocol is based on a general method for nucleophilic acyl substitution to form hydrazides.[1]

Materials:

-

2-Chloroisonicotinoyl chloride

-

Hydrazine hydrate

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.1 eq) in dichloromethane to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: ~85%[1]

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.5-8.8 ppm range. Signals for the -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the pyridine ring are expected in the δ 120-155 ppm range. The carbonyl carbon of the hydrazide is anticipated to be in the δ 160-170 ppm region. |

| IR (KBr, cm⁻¹) | Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydrazide (around 1650-1680 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-Cl stretching. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of NHNH₂, CO, and Cl. |

Applications as a Chemical Intermediate

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, many of which exhibit promising biological activities.

Synthesis of Hydrazones and Schiff Bases

The hydrazide functionality readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. These derivatives are widely explored for their antimicrobial and antitubercular properties.[3][4]

General Reaction Scheme:

References

- 1. Buy this compound | 58481-04-2 [smolecule.com]

- 2. synsmart.in [synsmart.in]

- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]

- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-isonicotinic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-isonicotinic acid hydrazide (CIH), a derivative of the well-known antitubercular agent isoniazid, is a compound of significant interest in medicinal chemistry and drug development. Its structural modifications present unique physicochemical properties that warrant detailed spectroscopic investigation. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound (CAS No: 58481-04-2), outlining the principles and expected outcomes for various analytical techniques. Due to the limited availability of specific experimental data in public databases for this particular derivative, this paper focuses on the established methodologies for the characterization of isonicotinic acid hydrazides, providing a foundational framework for researchers.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a hydrazide functional group.[1] This structure serves as a versatile scaffold for the synthesis of more complex molecules, including hydrazones and other derivatives with potential therapeutic applications.[2] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of newly synthesized CIH and its subsequent derivatives. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive characterization of this compound.

Synthesis

The synthesis of this compound is typically achieved through the hydrazinolysis of an ester derivative of 2-chloroisonicotinic acid. A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-isonicotinic acid

-

Thionyl chloride or a suitable esterification agent

-

Anhydrous ethanol (or other suitable alcohol)

-

Hydrazine hydrate

-

Appropriate solvents for reaction and recrystallization (e.g., ethanol, methanol)

Procedure:

-

Esterification: 2-Chloro-isonicotinic acid is first converted to its corresponding ester (e.g., ethyl 2-chloro-isonicotinate). This can be achieved by reacting the acid with an excess of anhydrous alcohol in the presence of an acid catalyst (like sulfuric acid) or by converting the acid to its acyl chloride using thionyl chloride followed by reaction with the alcohol.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The ester is dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added, often in a slight molar excess.

-

Reaction and Isolation: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield the final product.

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected spectroscopic data and the general experimental protocols for each technique.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide characteristic absorption bands for the N-H, C=O, C=N, and C-Cl bonds.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Amine (-NH₂) |

| 3200 - 3100 | N-H stretching | Amide (-NH-) |

| 1680 - 1650 | C=O stretching (Amide I) | Carbonyl |

| 1600 - 1570 | N-H bending (Amide II) | Amide |

| 1570 - 1470 | C=N and C=C stretching | Pyridine Ring |

| 800 - 700 | C-Cl stretching | Chloro-substituent |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the dried, purified this compound is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | singlet | 1H | -CONH - |

| ~8.5 - 8.7 | doublet | 1H | Pyridine-H (ortho to N) |

| ~7.8 - 8.0 | doublet | 1H | Pyridine-H (meta to N) |

| ~7.6 - 7.8 | singlet | 1H | Pyridine-H (ortho to Cl) |

| ~4.5 - 5.0 | broad singlet | 2H | -NH₂ |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for the carbonyl carbon and the carbons of the pyridine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C =O (Carbonyl) |

| ~150 - 155 | C -Cl |

| ~148 - 152 | Pyridine C (ortho to N) |

| ~140 - 145 | Pyridine C (para to N) |

| ~120 - 125 | Pyridine C (meta to N) |

| ~118 - 122 | Pyridine C (ortho to Cl) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. The number of scans and other acquisition parameters are optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectral Data:

For this compound (C₆H₆ClN₃O, Molecular Weight: 171.58 g/mol ), the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope ³⁷Cl.

| m/z | Interpretation |

| 171 | Molecular ion peak [M]⁺ (with ³⁵Cl) |

| 173 | Isotopic peak [M+2]⁺ (with ³⁷Cl) |

| 140 | Loss of -NHNH₂ |

| 112 | Loss of -CONHNH₂ |

| 78 | Pyridine ring fragment |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy